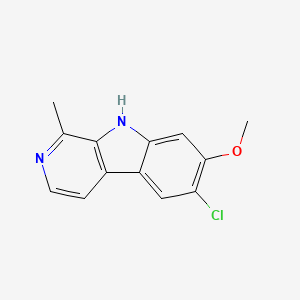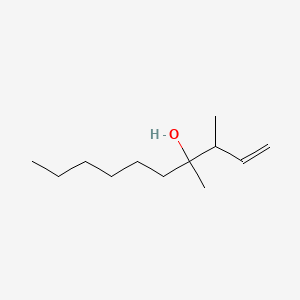
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane is a complex organolithium compound with the molecular formula C16H25Li This compound is characterized by its unique structure, which includes a cyclopentadienyl ring and a highly substituted cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with additional steps to ensure purity and scalability. These methods may include the use of specialized equipment to handle the reactive nature of organolithium compounds and to maintain an inert atmosphere throughout the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organometallic compounds .
Applications De Recherche Scientifique
Lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mécanisme D'action
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and the substituted cyclohexane ring provide additional stability and reactivity to the compound, allowing it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane include:
Lithium cyclopentadienide: A simpler organolithium compound with a cyclopentadienyl ring.
Lithium tert-butylcyclohexane: An organolithium compound with a substituted cyclohexane ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted structure, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Propriétés
Numéro CAS |
185549-21-7 |
|---|---|
Formule moléculaire |
C16H25Li |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
lithium;1-cyclopenta-2,4-dien-1-yl-1,3,3,5,5-pentamethylcyclohexane |
InChI |
InChI=1S/C16H25.Li/c1-14(2)10-15(3,4)12-16(5,11-14)13-8-6-7-9-13;/h6-9H,10-12H2,1-5H3;/q-1;+1 |
Clé InChI |
BTAQDQBWDCVNOE-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1(CC(CC(C1)(C)[C-]2C=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)




![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)


